
2-Chloro-4-fluoronitrobenzene
Overview
Description
2-Chloro-4-fluoronitrobenzene (CAS RN: 2106-50-5) is a halogen-substituted nitrobenzene derivative with the molecular formula C₆H₃ClFNO₂. It features a benzene ring substituted with a nitro group (-NO₂), a chlorine atom at position 2, and a fluorine atom at position 4. This compound is widely utilized in organic synthesis, particularly in pharmaceutical intermediates, as evidenced by its role in the preparation of benzofuran carboxamide derivatives . Its synthesis typically involves nitration of chlorofluorobenzene precursors under controlled conditions, yielding a product with a melting point of 36–38°C and moderate purity (>95%) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method for preparing 2-Chloro-4-fluoronitrobenzene involves the halogen exchange reaction of 2-chloronitrobenzene with an alkali metal fluoride, such as potassium fluoride, in the presence of a solvent like tetramethylene sulfone.
Nitration of Fluorobenzene: Another method involves the nitration of fluorobenzene using a mixture of sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production of this compound generally follows the halogen exchange reaction due to its higher yield and selectivity. The process involves large-scale reactors and precise control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Aromatic Substitution: 2-Chloro-4-fluoronitrobenzene undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro group, which activates the aromatic ring towards nucleophilic attack.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group to an amino group.
Major Products:
Nucleophilic Substitution: Products include substituted nitrobenzenes, depending on the nucleophile used.
Reduction: The major product is 2-Chloro-4-fluoroaniline.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Chloro-4-fluoronitrobenzene is primarily used as a precursor in the synthesis of various pharmaceutical compounds. It plays a critical role in developing anti-inflammatory and analgesic drugs. For instance, it is involved in the synthesis of fluorinated analogs of well-known drugs, enhancing their therapeutic efficacy.
Case Study: Anti-inflammatory Drugs
Research indicates that derivatives synthesized from this compound exhibit improved anti-inflammatory properties compared to their non-fluorinated counterparts. A study demonstrated that introducing fluorine into the molecular structure significantly increased the potency of certain non-steroidal anti-inflammatory drugs (NSAIDs) .
Agricultural Chemicals
Pesticides and Herbicides
This compound is also crucial in formulating pesticides and herbicides. Its reactivity allows for the design of selective agrochemicals that target specific pests while minimizing environmental impact.
Case Study: Herbicide Development
A notable application includes its use in synthesizing novel herbicides that demonstrate higher efficacy against resistant weed species. Research has shown that compounds derived from this compound can effectively inhibit specific enzymes vital for weed growth, leading to improved crop yields .
Dyes and Pigments
Colorant Production
In the dye industry, this compound serves as an intermediate for producing vibrant dyes used in textiles and other materials. Its ability to form stable colored compounds makes it valuable for manufacturers seeking to meet consumer demands for colorfast materials.
Data Table: Dye Production from this compound
Application | Compound Formed | Color Produced |
---|---|---|
Textile Dyes | Fluorescent Dyes | Bright Yellow |
Industrial Dyes | Nitro-based Pigments | Deep Blue |
Material Science
Advanced Materials Development
In material science, this compound is utilized to synthesize advanced materials such as polymers and coatings with enhanced properties like durability and chemical resistance. Its incorporation into polymer matrices can lead to materials with superior thermal stability.
Case Study: Polymer Coatings
Research has highlighted the use of this compound in creating polymer coatings that offer improved resistance to environmental degradation. These coatings are particularly beneficial in applications requiring long-lasting performance under harsh conditions .
Mechanism of Action
The primary mechanism of action for 2-Chloro-4-fluoronitrobenzene involves nucleophilic aromatic substitution. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the leaving group (chlorine or fluorine) .
Comparison with Similar Compounds
Structural Isomers
4-Chloro-2-fluoronitrobenzene (CAS RN: 700-37-8)
This isomer has chlorine at position 4 and fluorine at position 2. Despite sharing the same molecular weight (175.54 g/mol) and formula as 2-chloro-4-fluoronitrobenzene, the altered substituent positions significantly impact reactivity. For instance, steric and electronic effects may influence its suitability for nucleophilic aromatic substitution reactions. It is priced similarly (¥12,000/25g) but lacks reported melting point data .
5-Chloro-2-fluoronitrobenzene (CAS RN: 345-18-6)
With chlorine at position 5 and fluorine at position 2, this isomer exhibits higher purity (>98%) and a higher price (¥15,000/25g). Its "危4-3-III" hazard classification suggests greater flammability or toxicity compared to other isomers .
3-Chloro-4-fluoronitrobenzene (CAS RN: 350-30-1)
This isomer (IUPAC name: 2-chloro-1-fluoro-4-nitrobenzene) demonstrates distinct electronic effects due to the nitro group at position 4. Its SMILES structure ([O-]N+C₁=CC=C(F)C(Cl)=C₁) highlights the meta-directing influence of the nitro group, which may alter regioselectivity in further reactions .
Halogen-Substituted Nitrobenzenes
4-Chloro-2,3-difluoronitrobenzene (CAS RN: 2689-07-8)
This compound features two fluorine atoms (positions 2 and 3) and a chlorine atom (position 4), resulting in a higher molecular weight (193.55 g/mol).
2,3,4-Trifluoronitrobenzene (CAS RN: 771-69-7)
With three fluorine substituents, this derivative has a lower molecular weight (177.08 g/mol) and a higher density (1.541 g/mL). The trifluoro substitution pattern may render it more lipophilic, influencing its applications in agrochemicals or materials science .
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
Compound Name | CAS RN | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/mL) | Purity | Price (25g) |
---|---|---|---|---|---|---|
This compound | 2106-50-5 | 175.54 | 36–38 | - | >95.0% | ¥12,000 |
4-Chloro-2-fluoronitrobenzene | 700-37-8 | 175.54 | Not reported | - | >95.0% | ¥12,000 |
5-Chloro-2-fluoronitrobenzene | 345-18-6 | 175.54 | Not reported | - | >98.0% | ¥15,000 |
4-Chloro-2,3-difluoronitrobenzene | 2689-07-8 | 193.55 | Not reported | - | - | - |
2,3,4-Trifluoronitrobenzene | 771-69-7 | 177.08 | Not reported | 1.541 | - | - |
Biological Activity
2-Chloro-4-fluoronitrobenzene (CAS Number: 88-73-3) is a halogenated aromatic compound that has garnered attention in various fields, including pharmaceuticals, agriculture, and material science. This article explores its biological activity, synthesis, applications, and relevant case studies.
Molecular Formula: CHClFNO
Molecular Weight: 175.54 g/mol
Appearance: Off-white crystals
Melting Point: 37 °C - 39 °C
Biological Activity
This compound exhibits significant biological activity, particularly as an intermediate in the synthesis of various pharmaceutical compounds. Its utility spans several applications:
- Pharmaceutical Synthesis: It is crucial in developing anti-inflammatory and analgesic drugs. The compound's nitro group can be reduced to an amine, which is a common transformation in drug synthesis .
- Agricultural Chemicals: This compound is employed in formulating pesticides and herbicides, enhancing crop protection by targeting specific pests effectively .
- Dyes and Pigments: It plays a role in producing vibrant dyes for textiles, meeting the demands of the fashion industry .
Synthesis and Applications
Research has demonstrated that this compound can be synthesized through various methods. One notable study involved the fluorination of 2,4-dichloronitrobenzene using potassium fluoride in a sulfolane solvent. This method achieved significant conversion rates, indicating its effectiveness as a synthetic route .
Table 1: Synthesis Conditions and Conversion Rates
Reaction Condition | Conversion Rate (%) |
---|---|
Heating to 200 °C | 20% after 30 hours |
Use of Sulfolane | Increased efficiency |
Reaction Time | 4 hours |
Toxicological Studies
Toxicity studies have been conducted to assess the safety profile of this compound. Inhalation studies on F344/N rats indicated that exposure could lead to significant health effects, including respiratory irritation and systemic toxicity .
Table 2: Toxicological Data Summary
Study Type | Organ Affected | Observed Effect |
---|---|---|
Inhalation Study | Respiratory Tract | Irritation and inflammation |
Long-term Exposure | Liver | Hepatotoxicity observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-4-fluoronitrobenzene in laboratory settings?
A common method involves nitration followed by halogenation of a substituted benzene precursor. For example:
Nitration : Introduce the nitro group to a fluorobenzene derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
Chlorination : Use a chlorinating agent (e.g., Cl₂/FeCl₃) to introduce the chloro substituent at the desired position.
Alternative routes may employ nucleophilic aromatic substitution with sodium azide or other nucleophiles in polar aprotic solvents like DMF at elevated temperatures .
Q. Which analytical techniques are most effective for characterizing this compound?
- Gas Chromatography-Mass Spectrometry (GC/MS) : Ideal for separating and quantifying the compound in complex mixtures, even at trace levels .
- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹³C NMR can resolve positional isomerism and confirm substituent orientation (e.g., distinguishing 2-chloro-4-fluoro vs. 3-chloro-4-fluoro isomers) .
- Elemental Analysis : Validates purity by matching experimental vs. theoretical values for C, H, N, Cl, and F .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates.
- Storage : Keep in amber glass containers at ≤4°C to prevent degradation.
- Disposal : Follow EPA guidelines for halogenated nitroaromatics, avoiding aqueous release .
Q. How does solvent choice impact the solubility of this compound?
The compound is lipophilic (logP ~3.1) and dissolves best in organic solvents:
Solvent | Solubility (g/100 mL) |
---|---|
Dichloromethane | 12.5 |
Ethanol | 2.3 |
Hexane | 0.8 |
Polar aprotic solvents like DMSO enhance solubility for reactions requiring high concentrations . |
Advanced Research Questions
Q. How do substituent positions influence reaction outcomes in cross-coupling reactions?
The meta-nitro and para-chloro/fluoro groups direct electrophilic substitution. For example:
- Suzuki Coupling : The chloro group facilitates palladium-catalyzed cross-coupling with boronic acids, while the nitro group deactivates the ring, limiting side reactions .
- Nucleophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect activates the ring for substitution at positions ortho to nitro .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?
- Parameter Optimization : Adjust temperature, solvent polarity, and catalyst loading. For instance, higher temps (>80°C) may reduce nitro group interference in substitution reactions.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dihalogenated byproducts from over-chlorination) and refine stoichiometry .
Q. How can computational modeling predict regioselectivity in derivatization reactions?
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvent effects on transition states. For example, simulations show that DMF stabilizes intermediates in SNAr reactions .
Q. What are the limitations of GC/MS for quantifying this compound in biological matrices?
- Matrix Interference : Co-eluting biomolecules (e.g., lipids) may obscure peaks. Use SPE (solid-phase extraction) or derivatization (e.g., silylation) to improve resolution.
- Thermal Degradation : Nitro groups may decompose at high GC inlet temps (>250°C). Lower temps or LC-MS/MS are preferable for labile derivatives .
Table 1: Substituent Effects on Reaction Kinetics
Key Notes
- Use full chemical names (e.g., this compound) to prevent ambiguity.
Properties
IUPAC Name |
2-chloro-4-fluoro-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOOFMWRLDRDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175288 | |
Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-50-5 | |
Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2106-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-fluoro-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZL4Q2H59S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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